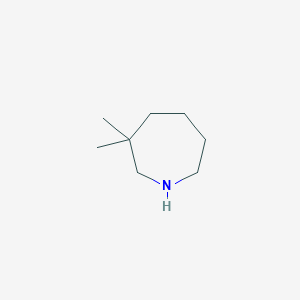

3,3-Dimethylazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

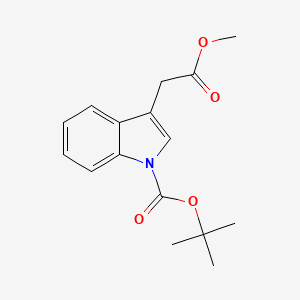

3,3-Dimethylazepane is a chemical compound with the molecular formula C8H17N . It has a molecular weight of 127.23 . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for 3,3-Dimethylazepane is 1S/C8H17N/c1-8(2)5-3-4-6-9-7-8/h9H,3-7H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Scientific Research Applications

Green Chemistry and Undergraduate Education

- Ionic Liquids as Solvents and Catalysts : A study by Verdía, Santamarta, and Tojo (2017) showcased the use of ionic liquids in undergraduate organic chemistry projects. This innovative approach in green chemistry extends to the preparation of compounds like 3-(methoxycarbonyl)coumarin, demonstrating the practical applications of 3,3-Dimethylazepane derivatives in a greener and more sustainable chemical synthesis process (Verdía, Santamarta, & Tojo, 2017).

Synthesis of Bioactive Molecules

- Diastereoselective Synthesis : Jin, Sun, Zhou, and Zhao (2016) developed a method for synthesizing 3,3-dimethylazetidines, a bioactive molecule structurally related to 3,3-Dimethylazepane. Their research provided a new strategy for synthesizing these important compounds and showed the potential of extending the application of γ-prenylated amine synthons in organic synthesis (Jin, Sun, Zhou, & Zhao, 2016).

Organic Semiconductor Research

- Reactivity with Organic Semiconductor Molecules : A study by Jhulki et al. (2021) explored the reactivity of a dihydrobenzoimidazole compound, structurally similar to 3,3-Dimethylazepane, with various organic semiconductor molecules. This research provided insights into the dopant selection and use in the field of organic electronics (Jhulki et al., 2021).

Photogeneration of Hydrogen from Water

- Platinum(II) Complexes in Hydrogen Production : Du, Knowles, and Eisenberg (2008) investigated a system involving a Platinum(II) complex for the photogeneration of hydrogen from water. This research highlights the potential of using 3,3-Dimethylazepane derivatives in renewable energy applications, particularly in hydrogen production (Du, Knowles, & Eisenberg, 2008).

Catalysis and Reaction Mechanism Studies

- Rhodium-Catalyzed Reactions : Research on reactions catalyzed by Rh porphyrins, which included the use of 3,3-dimethylazepane derivatives, was conducted by Gorin et al. (2013). They studied how interfacial electric fields affect the reaction, providing valuable insights into reaction mechanisms and catalysis (Gorin et al., 2013).

Corrosion Inhibition in Industrial Applications

- Protection of Mild Steel in HCl : Chafiq et al. (2020) studied the inhibition properties of spirocyclopropane derivatives, which are structurally related to 3,3-Dimethylazepane, for protecting mild steel in acidic solutions. This research is significant for understanding the applications of these compounds in industrial corrosion inhibition (Chafiq et al., 2020).

Desulfurization in Fuel Processing

- Metal Oxides in Oxidative Desulfurization : Bakar, Ali, Kadir, and Mokhtar (2012) explored the use of metal oxides in oxidative desulfurization, relevant to compounds like 3,3-Dimethylazepane in fuel processing technology. Their work contributes to the understanding of sulfur removal in fuels, enhancing the efficiency of fuel processing (Bakar, Ali, Kadir, & Mokhtar, 2012).

Educational Impact in Chemistry

- Physical Chemistry Experiment Teaching : He, Shi, and Ma (2006) discussed the application of experiments in physical chemistry teaching, involving the preparation and characterization of metal oxides. This highlights the educational importance of understanding compounds like 3,3-Dimethylazepane in a classroom setting (He, Shi, & Ma, 2006).

Safety and Hazards

The safety information for 3,3-Dimethylazepane indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name |

3,3-dimethylazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-8(2)5-3-4-6-9-7-8/h9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJWZDIFFOGAJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCNC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2723009.png)

![4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2723011.png)

![7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-amine](/img/structure/B2723016.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2723023.png)

![(E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2723025.png)

![Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2723026.png)

![2-cyclopropyl-5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2723027.png)

![4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2723030.png)